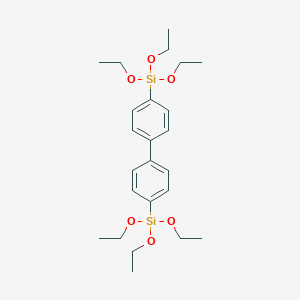

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDGHJJHKCUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160173-37-5 | |

| Record name | 4,4′-Bis(triethoxysilyl)biphenyl homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160173-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60565963 | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123640-93-7 | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

CAS Number: 123640-93-7

This technical guide provides a comprehensive overview of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl, a versatile organosilane compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and key applications, including detailed experimental protocols and visual representations of relevant processes.

Compound Identification and Properties

This compound is an organosilicon compound featuring a central biphenyl core functionalized with two triethoxysilyl groups at the 4 and 4' positions. This structure imparts a unique combination of organic and inorganic characteristics, making it a valuable precursor in the synthesis of hybrid materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 123640-93-7 | [1] |

| Molecular Formula | C24H38O6Si2 | [2] |

| Molecular Weight | 478.73 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Boiling Point | 203-206 °C at 0.3 mmHg | [3] |

| Density | 1.047 g/mL at 25 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents such as benzene, toluene, and hexane. Sparingly soluble in water. | [4][5] |

Safety and Handling

This compound is classified as causing long-lasting harmful effects to aquatic life.[2] It is a combustible liquid.[3] When handling this compound, it is essential to use appropriate personal protective equipment, including eye shields and gloves, and to work in a well-ventilated area.[3][4]

| Hazard Statement | Precautionary Statement |

| H413: May cause long lasting harmful effects to aquatic life | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. |

Synthesis

The synthesis of this compound can be achieved through a Grignard reaction, a powerful method for forming carbon-carbon bonds. The general approach involves the coupling of a 4-halotoluene or its corresponding Grignard reagent with a metal halide.[6]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a biphenyl compound via a Grignard reaction, which is applicable to the synthesis of this compound.

Experimental Protocol: Synthesis of a Biphenyl via Grignard Reagent

This protocol describes the synthesis of 4-methylbiphenyl, which serves as a model for the synthesis of this compound. The key difference would be the starting materials and subsequent silylation steps.

Materials:

-

4-bromotoluene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Bromobenzene

-

Nickel or Palladium catalyst

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

-

Add a small portion of a solution of 4-bromotoluene in anhydrous THF to the magnesium.

-

Once the reaction initiates (indicated by bubbling and heat generation), add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour.

-

Cool the resulting p-tolylmagnesium bromide solution to room temperature.[7]

-

-

Kumada Cross-Coupling:

-

In a separate flask under an inert atmosphere, dissolve the nickel or palladium catalyst in anhydrous THF.

-

Add bromobenzene to the catalyst solution and cool the mixture in an ice bath.

-

Slowly add the prepared p-tolylmagnesium bromide solution to the bromobenzene/catalyst mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.[7]

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of 1 M HCl while cooling the flask.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain the pure biphenyl product.[7]

-

Applications

This compound is a precursor for various advanced materials due to its ability to form stable, bridged polysilsesquioxane networks through the sol-gel process. Key applications include the fabrication of hybrid nanofibers, thin films, and its use as a coupling agent in polymer composites.[3]

Sol-Gel Process: Hydrolysis and Condensation

The sol-gel process is a versatile method for producing solid materials from small molecules.[8] For this compound, this process involves two main reactions: hydrolysis and condensation.

-

Hydrolysis: The triethoxysilyl groups react with water, often in the presence of an acid or base catalyst, to form silanol groups (-Si-OH) and ethanol.

-

Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol. This polycondensation leads to the formation of a three-dimensional network, resulting in a gel.

The following diagram illustrates the hydrolysis and condensation steps of the sol-gel process.

Preparation of Hybrid Nanofibers

A significant application of this compound is in the fabrication of purely hybrid organic-inorganic nanofibers through a combination of the sol-gel process and electrospinning. These nanofibers exhibit high thermal stability and have potential applications in optoelectronics and biomedicine.[4]

The diagram below outlines the key steps in the production of hybrid nanofibers.

This protocol is based on the method described for preparing purely hybrid organosilane nanofibers.[4]

Materials:

-

This compound (BTEBP) (≥90%)

-

Ethanol (EtOH) (99.9%)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl) (35%)

Procedure:

-

Sol Preparation:

-

Viscosity Adjustment:

-

Adjust the viscosity of the sol to be suitable for electrospinning by distilling off some of the solvent.[4]

-

-

Electrospinning:

-

Transfer the prepared sol to an electrospinning apparatus.

-

Apply a high voltage to create an electrically charged jet of the sol, which is then drawn towards a collector.

-

As the solvent evaporates, a web of solid nanofibers is deposited on the collector.

-

-

Characterization:

-

The resulting nanofibers can be characterized by techniques such as Scanning Electron Microscopy (SEM) for morphology, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure, and Thermogravimetric Analysis (TGA) to assess thermal stability.[4]

-

Biphenylene-Bridged Silsesquioxane Thin Films

This compound is used to prepare biphenylene-bridged polysilsesquioxane thin films via the sol-gel method. These films have applications in areas such as gas sensing and as dielectric layers.

A general procedure involves preparing a sol as described in section 3.1, followed by depositing the sol onto a substrate using techniques like spin-coating or dip-coating. The coated substrate is then subjected to a controlled heat treatment to densify the film and form the final polysilsesquioxane network.

Coupling Agent in Polymer Composites

The dual functionality of this compound allows it to act as an effective coupling agent in polymer composites, particularly those filled with silica. The triethoxysilyl groups can bond to the surface of inorganic fillers like silica, while the biphenyl core can interact with the polymer matrix, improving the interfacial adhesion and overall mechanical properties of the composite.

An experimental protocol for incorporating it as a coupling agent would typically involve:

-

Surface Treatment of Filler: Treating the silica filler with a solution of this compound in an appropriate solvent.

-

Compounding: Mixing the surface-treated filler with the polymer matrix using standard polymer processing techniques like melt blending in an internal mixer.

-

Curing/Vulcanization: Curing the composite to form the final product. The presence of the coupling agent enhances the dispersion of the filler and strengthens the filler-polymer interface.

Quantitative Data

Thermal Analysis

| Material | Thermal Stability (TGA) | Reference |

| Hybrid Nanofibers from BTEBP | Stable up to 400°C | [4] |

| Major decomposition at 526.74°C | [4] |

This high thermal stability is attributed to the robust biphenylene-bridged polysilsesquioxane network.

References

- 1. 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL [sobekbio.com]

- 2. This compound | C24H38O6Si2 | CID 14951443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4 -Bis(triethoxysilyl)-1,1 -biphenyl = 90 VPCC 123640-93-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. particletechlabs.com [particletechlabs.com]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl molecular weight

An In-depth Technical Guide to 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Introduction

This compound is an organosilicon compound featuring a rigid biphenyl core functionalized with a triethoxysilyl group at both para positions. This unique structure imparts valuable properties, making it a significant precursor in the field of materials science. The biphenyl unit provides thermal stability and desirable optical properties, while the terminal triethoxysilyl groups allow for hydrolysis and condensation reactions. These reactions are fundamental to forming stable silicon-oxygen networks (siloxane bonds), making the molecule an ideal building block for creating hybrid organic-inorganic materials through sol-gel processes.[1][2] Its applications range from the synthesis of advanced nanomaterials to its use as a cross-linking agent and a surface modification agent.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in various experimental setups. The compound is typically a colorless to pale yellow liquid or solid that is soluble in many organic solvents and reacts slowly with moisture.[1][3]

| Property | Value |

| Molecular Weight | 478.73 g/mol [4][5] |

| Molecular Formula | C₂₄H₃₈O₆Si₂[1][4][6] |

| CAS Number | 123640-93-7[6] |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Boiling Point | 203-206 °C @ 0.3 mmHg[3] |

| Density | 1.047 g/mL at 25 °C[3] |

| Refractive Index | 1.5039[3] |

| Flash Point | > 110 °C (> 230 °F)[3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[3] |

Synthesis and Reactivity

The synthesis of this compound can be achieved using raw materials such as 4,4'-Dibromobiphenyl and ethyl silicate.[3] The core reactivity of the molecule is dominated by the hydrolysis of its triethoxysilyl groups to form reactive silanol (Si-OH) groups. These silanols can then undergo condensation with other silanol groups or with hydroxyl groups on inorganic surfaces to form stable siloxane (Si-O-Si) bonds. This reactivity is the foundation of the sol-gel process and makes the compound an effective coupling agent and precursor for crosslinked materials.[1] It has also been shown to be a reactive nucleophile in palladium-catalyzed cross-coupling reactions.

Caption: General synthesis pathway for this compound.

Key Applications

The bifunctional nature of this compound makes it a versatile precursor for a variety of advanced materials, particularly in nanotechnology and polymer science.

-

Nanomaterials Precursor: It is utilized as a primary building block to prepare helical 4,4'-biphenylene-silica nanotubes and nanoribbons.[3] It also serves as an indicator for determining the chirality of these helical silica structures.[3]

-

Thin Films: Biphenylene-bridged silsesquioxane thin films can be fabricated by the sol-gel method using this compound.[3]

-

Hybrid Nanofibers: In a notable application, it is used to create the first purely hybrid organic-inorganic organosilane nanofibers through a combination of a sol-gel process and electrospinning techniques, without the need for polymer additives.[2]

-

Crosslinked Polymers: The molecule is used in condensation reactions with linear aliphatic diols to produce biphenyl-bridged, crosslinked polyalkoxysilanes.[3]

Experimental Protocols

Protocol: Preparation of Hybrid Nanofibers via Sol-Gel and Electrospinning

This protocol details the synthesis of pure hybrid organosilane nanofibers composed solely of this compound (BTEBP), adapted from a patented process.[2] The method combines a sol-gel process with an electrospinning technique.[2]

Materials:

-

This compound (BTEBP, ≥90%)[2]

-

Ethanol (EtOH, 99.9%)[2]

-

Deionized water (H₂O)[2]

-

Hydrochloric acid (HCl, 35%)[2]

Procedure:

-

Sol Preparation:

-

In a suitable reaction vessel, mix BTEBP and ethanol.

-

Stir the mixture vigorously at 700 rpm for 30 minutes at room temperature.[2]

-

Prepare an aqueous solution of HCl. Add this solution dropwise to the BTEBP/ethanol mixture to initiate hydrolysis. The molar ratio between deionized water and the organosilane precursor is a critical parameter.[2]

-

Adjust the final pH of the sol to approximately 2 using the HCl solution.[2]

-

Continue stirring the sol to allow for the hydrolysis and condensation reactions to proceed, leading to an increase in viscosity.

-

-

Viscosity Optimization:

-

Electrospinning:

-

Load the prepared sol with optimal viscosity into an industrial roller electrospinning machine (e.g., Nanospider™).[2]

-

Apply a high voltage to the system to initiate the electrospinning process, directing the charged jet of sol onto a collector.

-

The solvent evaporates rapidly, resulting in the formation of solid hybrid nanofibers on the collector.[2]

-

-

Characterization:

-

The resulting nanofibers can be characterized using techniques such as Scanning Electron Microscopy (SEM) to analyze morphology and diameter, Fourier-Transform Infrared (FTIR) and Raman Spectroscopy to confirm the chemical structure, and Thermogravimetric Analysis (TGA) to assess thermal stability.[2]

-

Caption: Experimental workflow for hybrid nanofiber synthesis.

References

- 1. CAS 123640-93-7: 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL CAS#: 123640-93-7 [m.chemicalbook.com]

- 4. 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL | 123640-93-7 [chemicalbook.com]

- 5. 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C24H38O6Si2 | CID 14951443 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB). Designed for researchers, scientists, and professionals in drug development and materials science, this document details the compound's characteristics, experimental protocols for its synthesis and application, and key safety information.

Core Chemical Properties and Identifiers

This compound is an organosilicon compound featuring a central biphenyl core functionalized with two triethoxysilyl groups. This structure allows it to act as a versatile precursor in the formation of bridged silsesquioxanes and other hybrid organic-inorganic materials. The triethoxysilyl groups can undergo hydrolysis and condensation to form a stable silica network, while the rigid biphenyl linker imparts desirable thermal and mechanical properties to the resulting materials.[1]

Structural and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₃₈O₆Si₂ |

| Molecular Weight | 478.73 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 203-206 °C at 0.3 mmHg[1] |

| Density | 1.047 g/mL at 25 °C[1] |

| Refractive Index | 1.5039 |

| Flash Point | >110 °C (>230 °F) - closed cup[1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 123640-93-7 |

| IUPAC Name | triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane[2] |

| InChI | 1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3[1][2] |

| SMILES | CCO--INVALID-LINK--(OCC)c1ccc(cc1)-c2ccc(cc2)--INVALID-LINK--(OCC)OCC[1] |

Chemical Reactivity and Applications

The core reactivity of BTESB lies in the hydrolysis of its ethoxysilane groups to form reactive silanols (-Si(OH)₃). These silanols can then undergo condensation with other silanol groups to form a robust three-dimensional network of siloxane bonds (Si-O-Si), with the biphenyl units acting as rigid linkers within the structure. This sol-gel process is fundamental to its application in materials science.

Key applications include:

-

Periodic Mesoporous Organosilicas (PMOs): BTESB is a key precursor for synthesizing PMOs with highly ordered, stable structures and large surface areas.[3] These materials are promising for catalysis, sensing, and separation technologies.[3]

-

Hybrid Nanofibers: Through a combination of the sol-gel process and electrospinning, pure hybrid organic-inorganic nanofibers can be produced.[4] These materials exhibit high thermal stability and are being explored for optoelectronics and biomedical applications.[4]

-

Thin Films: Biphenylene-bridged silsesquioxane thin films can be prepared via the sol-gel method.

-

Cross-Coupling Reactions: BTESB can act as a silicon-based nucleophile in Palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Synthesis of this compound

A common synthetic route to BTESB involves a Grignard reaction with 4,4'-dibromobiphenyl, followed by reaction with tetraethoxysilane (TEOS).

Materials:

-

4,4'-Dibromobiphenyl

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Tetraethoxysilane (TEOS)

-

Iodine (for initiation)

-

Anhydrous Toluene

-

Hexane

-

Hydrochloric acid (aqueous solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine.

-

Add a solution of 4,4'-dibromobiphenyl in anhydrous THF dropwise to the magnesium turnings. The reaction mixture should be gently heated to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent formation is complete, cool the mixture to 0 °C.

-

Slowly add a solution of excess tetraethoxysilane (TEOS) in anhydrous toluene to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with hexane.

-

Wash the organic layer with dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Preparation of Hybrid Nanofibers via Sol-Gel and Electrospinning

This protocol describes the fabrication of pure hybrid organosilane nanofibers without the use of polymer additives.[4]

Materials:

-

This compound (BTESB)

-

Ethanol (99.9%)

-

Deionized water

-

Hydrochloric acid (HCl, 35%)

Procedure:

-

Sol Preparation:

-

Prepare a solution of BTESB in ethanol.

-

Add deionized water to the solution. The molar ratio of water to the BTESB precursor is critical and should be established for desired hydrolysis.

-

Adjust the pH of the sol to approximately 2 using hydrochloric acid.

-

Stir the mixture vigorously (e.g., 700 rpm) for 30 minutes at room temperature to facilitate hydrolysis and initial condensation.

-

Age the sol to achieve the optimal viscosity for electrospinning. This may involve gentle heating or distillation of the solvent.

-

-

Electrospinning:

-

Load the prepared sol into a syringe fitted with a metallic needle.

-

Use an industrial roller electrospinning machine (e.g., Nanospider™).

-

Apply a high voltage (e.g., 20-30 kV) between the needle tip and a grounded collector.

-

Set a constant flow rate for the sol through the syringe pump.

-

Collect the resulting nanofibers on the collector.

-

Characterization Data for Hybrid Nanofibers

| Parameter | Value / Result | Method |

| Fiber Diameter | ~600 nm | Scanning Electron Microscopy (SEM) |

| Thermal Stability | Stable up to 400 °C | Thermogravimetric Analysis (TGA) |

| Weight Loss | 31.66% wt. loss at a maximum of 526.74 °C (attributed to organic decomposition) | Thermogravimetric Analysis (TGA) |

TGA Conditions: Heating rate of 10 °C/min in a nitrogen atmosphere, from 20 to 650 °C.[4]

Chemical Reactivity Pathway: Hydrolysis and Condensation

The utility of BTESB as a precursor is governed by two primary reactions: hydrolysis and condensation. This process converts the liquid monomer into a solid, cross-linked network.

Safety and Handling

This compound is classified as hazardous to the aquatic environment with long-lasting effects (Aquatic Chronic 4, H413).[2][5]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and use a multi-purpose combination respirator cartridge (US) or equivalent.

-

Storage: Store in a cool, well-ventilated place. Keep containers tightly closed and protect from moisture. It is classified as a combustible liquid.

This guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. For specific applications, further consultation of peer-reviewed literature is recommended.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Syntheses, properties and applications of periodic mesoporous organosilicas prepared from bridged organosilane precursors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C24H38O6Si2 | CID 14951443 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl, a key organosilane precursor utilized in the development of advanced materials. This document details the established synthetic route, comprehensive experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a versatile bifunctional organosilane that serves as a valuable building block in the synthesis of hybrid organic-inorganic materials, including bridged polysilsesquioxanes. Its rigid biphenyl core imparts thermal and mechanical stability, while the terminal triethoxysilyl groups enable the formation of a cross-linked silica network through sol-gel processes. This unique combination of properties makes it a compound of interest for applications in catalysis, chromatography, and the development of novel polymers and coatings.

Synthetic Route

The most common and established method for the synthesis of this compound involves a Grignard reaction. The general scheme begins with the formation of a di-Grignard reagent from 4,4'-dibromobiphenyl, which is then reacted with an electrophilic silicon source, typically tetraethoxysilane (TEOS) or ethyl silicate, to yield the desired product.

A key challenge in this synthesis is the controlled formation of the di-Grignard reagent and the prevention of side reactions, such as homocoupling of the Grignard reagent. The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating the use of anhydrous solvents and an inert atmosphere.

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the procedure reported by Shea, Loy, and Webster in the Journal of the American Chemical Society in 1992.[1]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 4,4'-Dibromobiphenyl | 92-86-4 | 312.00 | >98% |

| Magnesium turnings | 7439-95-4 | 24.31 | >99% |

| Tetraethoxysilane (TEOS) | 78-10-4 | 208.33 | >98% |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous |

Procedure

Step 1: Formation of the di-Grignard Reagent

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings.

-

Add a solution of 4,4'-dibromobiphenyl in anhydrous tetrahydrofuran (THF) to the dropping funnel.

-

Add a small portion of the 4,4'-dibromobiphenyl solution to the magnesium turnings to initiate the reaction. Gentle heating or the addition of a small crystal of iodine may be necessary to start the Grignard formation.

-

Once the reaction has initiated, add the remaining 4,4'-dibromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

Step 2: Silylation Reaction

-

After the addition of 4,4'-dibromobiphenyl is complete, continue to stir the reaction mixture at 75°C for 120 hours to ensure the complete formation of the di-Grignard reagent.[1]

-

Cool the reaction mixture to room temperature.

-

Slowly add a solution of tetraethoxysilane in anhydrous THF to the di-Grignard reagent solution via the dropping funnel. An exothermic reaction is expected, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data

The synthesis of this compound via the Grignard route has been reported with the following quantitative parameters:

| Parameter | Value | Reference |

| Yield | 34% | [1] |

| Reaction Temperature | 75°C | [1] |

| Reaction Time | 120 hours | [1] |

Note: The reported yield of 34% highlights that the reaction may be accompanied by the formation of side products, and optimization of reaction conditions may be necessary to improve the outcome.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The Grignard reaction, while being the most direct route, requires careful control of experimental conditions to achieve a reasonable yield. Researchers and scientists can utilize the information presented herein to successfully prepare this important organosilane precursor for a variety of applications in materials science and drug development. Adherence to anhydrous and inert atmosphere techniques is paramount for the success of this synthesis.

References

An In-depth Technical Guide on the Solubility of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide offers a qualitative assessment based on the solubility of its structural analogues, biphenyl and tetraethoxysilane (TEOS). Additionally, detailed experimental protocols for determining the solubility of organosilane compounds are provided, which can be readily adapted for BTESB.

Introduction to this compound

This compound is an organosilane compound featuring a central biphenyl core functionalized with two triethoxysilyl groups at the 4 and 4' positions. This unique structure, with its combination of a rigid aromatic linker and reactive silane moieties, makes it a valuable precursor in materials science, particularly in the synthesis of bridged polysilsesquioxanes and hybrid organic-inorganic materials through sol-gel processes. Its properties are influenced by both the nonpolar, aromatic biphenyl backbone and the more polar, hydrolyzable triethoxysilyl groups.

Qualitative Solubility Profile

The biphenyl component is a nonpolar aromatic hydrocarbon, which is known to be soluble in a variety of organic solvents such as benzene, toluene, and hexane.[1][2][3] Tetraethoxysilane (TEOS), a compound structurally similar to the triethoxysilyl functional groups of BTESB, is soluble in alcohols, ethers, and aromatic hydrocarbons.[4][5] Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The nonpolar biphenyl core is expected to interact favorably with aromatic solvents. |

| Alkanes | Hexane, Heptane | Moderate to High | The nonpolar nature of both the biphenyl core and the ethyl groups of the silane moieties suggest good solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can solvate both the nonpolar and slightly polar parts of the molecule. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polarity of these solvents may allow for some interaction with the triethoxysilyl groups. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (with potential for reaction) | While likely soluble, the presence of hydroxyl groups can lead to hydrolysis and condensation of the triethoxysilyl groups, especially in the presence of acid or base catalysts.[5] |

| Water | Insoluble | The large, nonpolar biphenyl core and hydrophobic ethyl groups make the molecule insoluble in water. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents. These protocols are adapted from standard laboratory procedures for solubility testing.[6][7]

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility at a specific concentration.

Materials:

-

This compound

-

Selected organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes and analytical balance

Procedure:

-

To a clean, dry test tube, add 1 mL of the selected organic solvent.

-

Add a pre-weighed amount of this compound (e.g., 10 mg to test for 1% w/v solubility).

-

Cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the solution against a light source.

-

Record the observation as:

-

Soluble: The compound completely dissolves, resulting in a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve.

-

-

If partially soluble, the test can be repeated with a smaller amount of the compound to estimate the solubility limit.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a quantitative measure of solubility at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Saturated solution preparation vessel (e.g., sealed flask)

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Place the flask in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, letting any undissolved solid sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

The mass of the dissolved this compound is the final weight of the dish minus its initial (tare) weight.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualization of a Key Application: The Sol-Gel Process

This compound is a key precursor in the sol-gel process to create hybrid organic-inorganic materials.[8][9][10] The following diagram illustrates the typical workflow of a sol-gel synthesis using this compound.

Caption: Workflow of the sol-gel process using this compound.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, a strong qualitative understanding of its solubility in various organic solvents can be derived from its molecular structure. It is predicted to be highly soluble in nonpolar aromatic and alkane solvents, with moderate to high solubility in ethers and chlorinated solvents. Its solubility in polar protic solvents like alcohols should be considered with caution due to the potential for hydrolysis. The provided experimental protocols offer a robust framework for researchers to determine precise solubility data for their specific applications. The utility of this compound as a precursor in the sol-gel synthesis of advanced materials underscores the importance of understanding its solution behavior.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Biphenyl - Wikipedia [en.wikipedia.org]

- 3. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. xinyachemical.com [xinyachemical.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. 4,4′-ビス(トリエトキシシリル)-1,1′-ビフェニル ≥90% (VPCC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Commercial suppliers of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

An In-depth Technical Guide to 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Introduction

This compound is an organosilicon compound featuring two triethoxysilyl groups attached to a biphenyl backbone.[1] This unique structure provides a versatile platform for researchers and materials scientists, enabling applications ranging from surface modification and adhesion promotion to the creation of advanced composite materials and nanostructures.[1] The triethoxysilyl groups can undergo hydrolysis and condensation reactions to form a stable siloxane network, while the rigid biphenyl core imparts desirable mechanical and thermal properties to the resulting materials.[1] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Commercial Availability

A number of chemical suppliers offer this compound, typically with purities of 90% or higher. The following table summarizes some of the key commercial suppliers.

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich (MilliporeSigma) | 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl | ≥90% (VPCC) | 123640-93-7 |

| CymitQuimica | 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL | 95% | 123640-93-7 |

| Sobekbio Biosciences | 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL | 98% | 123640-93-7 |

| ChemicalBook | 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL | Not Specified | 123640-93-7 |

| Alkali Scientific | 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl | Not Specified | 123640-93-7 |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for designing experimental conditions and understanding the behavior of the compound in various applications.

| Property | Value | Source |

| CAS Number | 123640-93-7 | [1][2][3][4][5] |

| Molecular Formula | C24H38O6Si2 | [1][3][5] |

| Molecular Weight | 478.73 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 203-206 °C at 0.3 mmHg | [2] |

| Density | 1.047 g/mL at 25 °C | [2] |

| Refractive Index | 1.5039 | [6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][6] |

| Solubility | Soluble in organic solvents | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organometallic routes. A common laboratory-scale synthesis involves a Grignard reaction.

General Synthesis Workflow

Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on a literature procedure for the synthesis of arylsilanes.[5]

Materials:

-

4,4'-Dibromobiphenyl

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

Tetraethoxysilane (TEOS)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous THF.

-

A solution of 4,4'-dibromobiphenyl in anhydrous THF is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent.

-

After the Grignard reagent has formed (indicated by the consumption of magnesium), the mixture is cooled in an ice bath.

-

Tetraethoxysilane is dissolved in anhydrous THF and added dropwise to the cooled Grignard reagent solution with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute HCl.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Applications and Related Protocols

This compound is a precursor for various advanced materials, primarily through sol-gel processes.

Key Application Areas

Applications of this compound.

Experimental Protocol: Preparation of Hybrid Nanofibers

The following protocol for the preparation of hybrid nanofibers is adapted from a published study.[7]

Materials:

-

This compound (BTEBP)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Sol Preparation:

-

A sol is prepared by mixing BTEBP, ethanol, and deionized water.

-

The pH of the sol is adjusted to approximately 2 with the addition of HCl.

-

The mixture is stirred at a controlled speed (e.g., 700 rpm) for 30 minutes at room temperature.

-

-

Viscosity Adjustment:

-

The viscosity of the sol is increased to a level suitable for electrospinning by distilling off some of the solvent.

-

-

Electrospinning:

-

The prepared sol is loaded into a syringe with a metallic needle.

-

A high voltage is applied between the needle and a collector.

-

The sol is fed at a constant rate, and the resulting nanofibers are collected on the collector.

-

-

Characterization:

-

The morphology and properties of the nanofibers can be characterized using techniques such as Scanning Electron Microscopy (SEM), Fourier-Transform Infrared (FTIR) spectroscopy, and Thermogravimetric Analysis (TGA).

-

Safety Information

It is essential to handle this compound with appropriate safety precautions.

| Hazard Category | Description |

| GHS Classification | May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4).[3] |

| Handling | Handle in a well-ventilated area.[1] Avoid contact with skin and eyes.[1][8] Wash thoroughly after handling.[9] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, protective gloves, and appropriate respiratory protection if aerosols are generated.[2][10] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[9] Protect from moisture.[8] |

| Fire Fighting | Use extinguishing media appropriate for the surrounding environment.[10] |

| First Aid | In case of eye or skin contact, flush with plenty of water.[9][10] If inhaled, move to fresh air.[10] If swallowed, rinse mouth with water and seek medical advice.[10] |

Conclusion

This compound is a valuable bifunctional organosilane precursor with a growing number of applications in materials science and nanotechnology. Its commercial availability and the well-documented protocols for its use in creating advanced materials such as nanofibers, thin films, and crosslinked polymers make it an attractive compound for researchers. The information provided in this guide serves as a comprehensive resource for scientists and professionals interested in leveraging the unique properties of this compound in their research and development endeavors. As with all chemical reagents, it is imperative to consult the safety data sheet from the supplier and follow appropriate safety protocols when handling this compound.

References

- 1. CAS 123640-93-7: 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL [cymitquimica.com]

- 2. 4,4 -Bis(triethoxysilyl)-1,1 -biphenyl = 90 VPCC 123640-93-7 [sigmaaldrich.com]

- 3. This compound | C24H38O6Si2 | CID 14951443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL [sobekbio.com]

- 5. 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 6. 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL CAS#: 123640-93-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. msds.evonik.com [msds.evonik.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Health and Safety Profile of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: A Technical Overview

Disclaimer: This document provides a summary of available health and safety information for 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl. It is intended for researchers, scientists, and drug development professionals. Notably, in-depth toxicological studies specifically for this compound are limited in publicly accessible literature. Therefore, this guide draws upon data from Safety Data Sheets (SDS), information on analogous organosilane and biphenyl compounds, and general principles of chemical safety. All personnel handling this substance should consult the full Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is an organosilicon compound with two triethoxysilyl groups attached to a biphenyl backbone. This structure provides a combination of organic and inorganic characteristics, making it useful in materials science.

| Property | Value |

| CAS Number | 123640-93-7 |

| Molecular Formula | C24H38O6Si2 |

| Molecular Weight | 478.73 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified with the following hazards:

| Hazard Class | GHS Classification | Hazard Statement |

| Aquatic Hazard (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life[1][2] |

It is important to note that while specific data for skin and eye irritation for this compound is not consistently reported across all sources, organosilane compounds, in general, may cause irritation upon contact with skin or eyes[3]. The triethoxysilyl groups can hydrolyze in the presence of moisture to form ethanol and silanols, which may contribute to irritant effects.

Toxicological Summary

General Considerations for Organosilanes:

Organosilane compounds vary widely in their toxicological profiles depending on their specific structure[5]. The reactivity of the silane functional group and the nature of the organic substituent are key determinants of their biological activity. Hydrolysis of alkoxysilanes can release alcohols, which may have their own toxicological properties.

General Considerations for Biphenyl Compounds:

The biphenyl moiety is a core structure in various compounds, including polychlorinated biphenyls (PCBs), which are known for their persistence and toxicity. While this compound is not a PCB, the biphenyl core's metabolism is relevant. Biphenyl itself can be metabolized in vivo to form hydroxylated derivatives[6]. The toxicological implications of the metabolites of this compound have not been studied.

Experimental Protocols

Due to the absence of specific published studies on the toxicology of this compound, detailed experimental protocols cannot be provided. However, standard methodologies for assessing the hazards identified in the SDS are described below.

Aquatic Toxicity Assessment (General Protocol)

A standardized acute aquatic toxicity test, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would typically be used. For example, OECD Test Guideline 202 involves exposing Daphnia magna to various concentrations of the test substance for 48 hours and observing for immobilization.

Skin Irritation/Corrosion Assessment (General Protocol)

An in vitro skin irritation test, such as the reconstructed human epidermis (RhE) test method (OECD Test Guideline 439), is a common non-animal alternative. This involves applying the test substance to the surface of the RhE tissue and assessing cell viability after a set exposure period.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

Given the potential for irritation and the lack of comprehensive toxicological data, stringent personal protective measures are recommended.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing. |

| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |

Engineering Controls

Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture, as it can hydrolyze.

Spills and Disposal

In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations. Avoid release to the environment[1].

Visualizations

Potential Hydrolysis of this compound

The following diagram illustrates the hydrolysis of the triethoxysilyl groups, a key reaction for this class of compounds when exposed to water.

Caption: Hydrolysis and condensation of this compound.

Generalized Biphenyl Metabolism

This diagram shows a simplified, generalized metabolic pathway for biphenyl compounds, which involves hydroxylation. The specific metabolic fate of this compound has not been determined.

Caption: Generalized metabolic pathway of biphenyl compounds.

Conclusion

The available data on this compound indicates a primary hazard of long-term adverse effects on aquatic life. While specific toxicological data for human health effects are lacking, the chemical nature of organosilanes and biphenyls suggests that caution should be exercised. Prudent laboratory practices, including the use of appropriate personal protective equipment and engineering controls, are essential to minimize potential exposure. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. 1,1'-Biphenyl,4,4'-bis(triethoxysilyl)- MSDS CasNo.123640-93-7 [m.lookchem.com]

- 2. This compound | C24H38O6Si2 | CID 14951443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 123640-93-7: 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL [cymitquimica.com]

- 4. cir-safety.org [cir-safety.org]

- 5. dakenchem.com [dakenchem.com]

- 6. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Applications of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB), a versatile organosilane precursor. This document details its role in the development of advanced materials, including hybrid nanofibers, helical silica nanotubes, crosslinked polymers, and high-performance epoxy resins. The guide offers summaries of quantitative data, detailed experimental protocols, and visual representations of synthetic and analytical workflows.

Core Properties of this compound

This compound is an organosilicon compound featuring a rigid biphenyl core flanked by two triethoxysilyl groups. This unique structure allows it to act as a bridging molecule in the formation of organic-inorganic hybrid materials. The triethoxysilyl groups can undergo hydrolysis and condensation reactions to form a stable siloxane network (Si-O-Si), while the biphenyl moiety imparts desirable properties such as thermal stability, mechanical strength, and specific optical and electronic characteristics to the resulting materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₈O₆Si₂ |

| Molecular Weight | 478.73 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 203-206 °C at 0.3 mmHg |

| Density | 1.047 g/mL at 25 °C |

| Flash Point | > 110 °C (closed cup) |

Applications in Advanced Materials

BTESB serves as a fundamental building block in a variety of advanced materials due to its ability to form robust and functional structures. Key application areas are detailed below.

Hybrid Organic-Inorganic Nanofibers

BTESB is a key precursor in the fabrication of purely hybrid organic-inorganic nanofibers through a combination of sol-gel processing and electrospinning. These nanofibers exhibit unique properties due to the covalent linkage between the organic (biphenyl) and inorganic (siloxane) components.

Table 2: Properties of BTESB-Based Hybrid Nanofibers

| Property | Value | Reference |

| Average Diameter | ~600 nm | [1] |

| Thermal Stability (TGA) | Stable up to 400 °C | [1] |

| Surface Morphology | Smooth surface | [1] |

This protocol is based on the work of Makovicka et al.[1].

Materials:

-

This compound (BTESB, ≥90%)

-

Ethanol (99.9%)

-

Deionized water

-

Hydrochloric acid (HCl, 35%)

Procedure:

-

A sol is prepared by mixing BTESB with ethanol and deionized water. The molar ratio of water to the organosilane precursor is a critical parameter that influences the hydrolysis and condensation reactions.

-

The mixture is stirred vigorously (e.g., 700 rpm) for 30 minutes at room temperature.

-

The pH of the sol is adjusted to approximately 2 using hydrochloric acid to catalyze the hydrolysis of the triethoxysilyl groups.

-

The viscosity of the sol is then adjusted to be suitable for electrospinning, which may involve the distillation of the solvent.

-

The prepared sol is subjected to an industrial roller electrospinning process to fabricate the hybrid nanofibers.

Helical Silica Nanotubes

BTESB can be used as a precursor, often in combination with a chiral template, to synthesize helical silica nanotubes. The biphenyl groups within the silica walls can stack in a chiral fashion, leading to materials with potential applications in catalysis, chiral separations, and sensing.

Table 3: Properties of Helical Nanotubes Derived from BTESB

| Property | Value | Reference |

| BET Surface Area (Carbonaceous nanotubes) | 1439 m²/g |

This protocol is a general representation based on literature descriptions.

Materials:

-

This compound (BTESB)

-

Chiral low-molecular-weight gelator (e.g., a derivative of 1,2-diphenylethylenediamine or N-stearoyl-L-serine)

-

Co-structure-directing agent (e.g., 3-aminopropyltrimethoxysilane)

-

Ethanol

-

Water

Procedure:

-

The chiral gelator is dissolved in a suitable solvent to form self-assembled helical templates.

-

BTESB and the co-structure-directing agent are added to the template solution.

-

A sol-gel reaction is initiated by the addition of water, often in an ethanol/water mixture. The hydrolysis and condensation of the silane precursors occur around the chiral templates.

-

The reaction is allowed to proceed for a set amount of time to form the helical nanotubes.

-

The resulting nanotubes are collected, washed, and the chiral template can be removed by solvent extraction or calcination to yield the final helical silica or carbonaceous nanotubes.

Crosslinked Polyalkoxysilanes

BTESB can be condensed with linear aliphatic diols to create biphenyl-bridged, crosslinked polyalkoxysilanes. These materials have shown promise as sorbents for organic solvents and oils.

This protocol is based on the work of Sonmez et al.

Materials:

-

This compound (BTESB)

-

Linear aliphatic diol (e.g., ethylene glycol, 1,4-butanediol)

-

Catalyst (e.g., an acid or base)

Procedure:

-

BTESB and the aliphatic diol are mixed in a reaction vessel.

-

A catalyst is added to promote the condensation reaction between the ethoxy groups of BTESB and the hydroxyl groups of the diol.

-

The reaction mixture is heated to facilitate the crosslinking process and the formation of the polymer network.

-

The resulting crosslinked polymer is then purified by washing with appropriate solvents to remove unreacted monomers and the catalyst.

-

The purified polymer is dried to obtain the final product.

Biphenylene-Bridged Silsesquioxane Thin Films and Aerogels

The sol-gel method can be employed to prepare biphenylene-bridged silsesquioxane thin films and aerogels from BTESB. These materials are of interest for applications in optics, low-k dielectrics, and as sensor materials. Aerogels produced from BTESB can exhibit high porosity and low density.

Table 4: Properties of Biphenylene-Bridged Polysilsesquioxane Aerogel

| Property | Value | Reference |

| Porosity | > 83% | |

| Bulk Density | 0.24 g/cm³ |

This is a general procedure based on available literature.

Materials:

-

Biphenylene-bridged alkoxysilane monomer (BTESB)

-

Solvent (e.g., ethanol)

-

Catalyst (acidic or basic)

-

Water

Procedure:

-

The BTESB monomer is dissolved in a solvent.

-

Water and a catalyst are added to initiate the sol-gel polymerization through hydrolysis and condensation.

-

The sol is allowed to gel over time in a sealed container.

-

The resulting gel is aged to strengthen the network structure.

-

The solvent within the gel is exchanged with a suitable solvent for supercritical drying.

-

The gel is dried using supercritical carbon dioxide to produce the final aerogel, preserving the porous structure.

Modification of Epoxy Resins

The incorporation of BTESB into epoxy resin formulations can enhance their mechanical and thermal properties. The rigid biphenyl structure and the potential for forming a siloxane network contribute to improved performance.

Table 5: Mechanical Properties of Epoxy Resin Modified with a Biphenyl-Containing Curing Agent

| Property | Value |

| Tensile Strength | 99.1 MPa |

| Glass Transition Temperature (Tg) | up to 168.0 °C |

| 5% Weight Loss Temperature | 343 °C |

| Char Yield at 800 °C | 24.5% |

| Thermal Conductivity | up to 0.292 W/(m·K) |

Note: The data presented is for an epoxy resin cured with a biphenyl-containing agent, which demonstrates the beneficial effects of the biphenyl moiety.

Conclusion

This compound is a highly versatile precursor for the synthesis of a wide range of advanced organic-inorganic hybrid materials. Its rigid biphenyl core and reactive triethoxysilyl groups enable the creation of materials with tailored properties, including high thermal stability, enhanced mechanical strength, and controlled porosity. The applications highlighted in this guide, from nanofibers and nanotubes to crosslinked polymers and high-performance resins, demonstrate the significant potential of BTESB in materials science and engineering. Further research into the functionalization of the biphenyl group and the precise control of the sol-gel process will undoubtedly lead to the development of even more sophisticated materials with novel applications.

References

A Deep Dive into the Conformational Landscape of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to elucidate the conformational properties of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl. Understanding the three-dimensional structure and rotational dynamics of this molecule is crucial for its application in materials science and potential consideration in drug development frameworks. This document outlines the theoretical basis, experimental protocols for computational analysis, and expected quantitative outcomes.

Introduction: The Significance of Biphenyl Conformation

Biphenyl and its derivatives form a cornerstone of organic chemistry and materials science. The central C-C single bond allows for rotation of the two phenyl rings relative to each other. However, this rotation is not entirely free. The conformation is governed by a delicate balance between two opposing factors:

-

Steric Hindrance: Repulsion between the ortho-hydrogens on the adjacent rings destabilizes the planar conformation.

-

π-Conjugation: A planar arrangement allows for maximum overlap of the π-orbitals between the rings, which is an electronically stabilizing effect.

For unsubstituted biphenyl, this results in a twisted or canted equilibrium conformation with a dihedral angle of approximately 45°.[1] The introduction of substituents, such as the triethoxysilyl groups at the 4 and 4' positions, can influence this torsional barrier and the preferred dihedral angle. Computational studies are indispensable for precisely quantifying these structural and energetic parameters.

Computational Methodology: A Protocol for Conformational Analysis

The following section details a typical and robust computational protocol for analyzing the conformational landscape of this compound.

Initial Structure Generation

The first step involves generating an initial 3D structure of the molecule. This can be done using any standard molecular building software. The IUPAC name for the molecule is triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane.[2]

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a widely used and accurate method for studying the electronic structure and geometry of molecules of this size.

Experimental Protocol: Potential Energy Surface (PES) Scan

-

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS is employed.

-

Method: A DFT functional that accurately accounts for dispersion forces is crucial for non-covalently interacting systems like the biphenyl core. The B3LYP functional with a dispersion correction (e.g., B3LYP-D3) or other modern functionals like ωB97XD are recommended.[3]

-

Basis Set: A triple-ζ basis set, such as 6-311++G(d,p), provides a good balance between accuracy and computational cost for geometry optimizations and energy calculations.[4]

-

Procedure:

-

A relaxed Potential Energy Surface (PES) scan is performed.

-

The dihedral angle between the two phenyl rings is defined as the reaction coordinate.

-

This angle is systematically varied, typically from 0° (planar) to 90° (perpendicular), in discrete steps (e.g., 5° or 10°).

-

At each step, the dihedral angle is held fixed while all other geometric parameters (bond lengths, angles) are allowed to relax to their energetic minimum.

-

-

Output: The electronic energy is calculated at each optimized step, resulting in a plot of energy versus the dihedral angle.

Identification of Stationary Points

From the PES scan, key stationary points (minima and transition states) are identified.

Experimental Protocol: Optimization and Frequency Analysis

-

Geometry Optimization: The structures corresponding to the energy minimum (the most stable conformer) and the transition states (planar and perpendicular) from the PES scan are subjected to a full geometry optimization without any constraints.

-

Frequency Calculation: A frequency analysis is then performed on these optimized structures.

-

An energy minimum will have all real (positive) vibrational frequencies.

-

A transition state will have exactly one imaginary frequency, corresponding to the rotational motion along the dihedral angle.

-

-

Thermochemical Analysis: The frequency calculation also provides zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy, which are important for obtaining accurate energy barriers.[3]

Quantitative Data and Expected Results

The computational protocols described above yield quantitative data that characterize the conformational landscape of the molecule. While specific values for this compound require running the actual calculations, the following tables present the expected parameters and representative values based on studies of similar 4,4'-disubstituted biphenyls.

Table 1: Key Geometric Parameters of the Most Stable Conformer

| Parameter | Description | Expected Value |

| Φ (Dihedral Angle) | The angle between the two phenyl rings. | ~40° - 50° |

| d(C-C) | Length of the inter-ring C-C bond. | ~1.49 Å |

| d(C-Si) | Length of the Carbon-Silicon bond. | ~1.88 Å |

Note: The presence of para-substituents generally causes a small decrease in the twist angle compared to unsubstituted biphenyl.[4]

Table 2: Relative Energies of Conformers

| Conformer | Dihedral Angle (Φ) | Description | Expected Relative Energy (kcal/mol) |

| Twisted (Minimum) | ~40° - 50° | Most stable, equilibrium geometry. | 0.00 |

| Planar (Transition State) | 0° | Sterically hindered transition state. | ~1.5 - 2.0 |

| Perpendicular (Transition State) | 90° | π-conjugation is broken. | ~2.0 - 2.5 |

Note: For many biphenyl derivatives, the energy barrier at 90° is slightly higher than at 0°.[5]

Visualizing the Energetic Landscape

The relationship between the different conformers and their relative energies can be visualized through a potential energy diagram.

Conclusion

The conformational analysis of this compound through computational methods provides critical insights into its structural preferences and rotational energy barriers. A DFT-based approach, incorporating dispersion corrections and a sufficiently large basis set, is the recommended protocol. The expected results indicate a twisted ground state conformation with rotational barriers of approximately 1.5-2.5 kcal/mol. This foundational knowledge is essential for accurately modeling its behavior in larger molecular systems, designing novel materials, and understanding its potential interactions in biological contexts.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C24H38O6Si2 | CID 14951443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A computational study of 4-substituted biphenyls in their minimum energy conformation: twist angles, structural variation, and substituent effects [iris.uniroma1.it]

- 5. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Hydrolysis and Condensation of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the acid-catalyzed hydrolysis and condensation of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEBP) to form biphenylene-bridged polysilsesquioxane materials. This sol-gel process yields versatile organosilica materials with applications in areas such as the creation of aerogels, mesoporous structures, and nanofibers.[1][2][3]

Overview of the Sol-Gel Process

The synthesis of biphenylene-bridged polysilsesquioxanes from this compound is achieved through a sol-gel process. This process involves two primary chemical reactions: hydrolysis and condensation.[4] In the first step, the triethoxysilyl groups of the BTEBP monomer are hydrolyzed in the presence of water and an acid catalyst to form silanol groups. Subsequently, these silanol groups undergo condensation reactions to form a three-dimensional siloxane (-Si-O-Si-) network, resulting in a gel.[5] The biphenyl groups act as rigid bridging units within this inorganic-organic hybrid material.

Experimental Protocol

This protocol outlines a general procedure for the acid-catalyzed hydrolysis and condensation of BTEBP. The specific ratios of reagents and reaction conditions can be modified to achieve desired material properties.

Materials:

-

This compound (BTEBP) (≥90%)

-

Ethanol (EtOH, 99.9%) or N,N-dimethylacetamide (DMAc)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl, 35%) or Nitric acid (HNO₃, 65 wt%)[1][3]

Procedure:

-

Sol Preparation: In a suitable reaction vessel, dissolve this compound in the chosen solvent (Ethanol or N,N-dimethylacetamide). Stir the mixture at room temperature until the BTEBP is fully dissolved.

-

Hydrolysis: While stirring, add deionized water to the solution. The molar ratio of water to the organosilane precursor is a critical parameter that influences the hydrolysis rate.[3]

-

Acid Catalysis: Adjust the pH of the sol to approximately 2 by adding the acid catalyst (e.g., HCl or HNO₃) dropwise.[3] Continue stirring the mixture for a set period (e.g., 30 minutes) at room temperature to ensure homogeneous mixing and initiation of hydrolysis.[3]

-

Gelation: Transfer the sol to a sealed container and place it in a water bath or oven at an elevated temperature (e.g., 60°C) to promote condensation and gelation.[5] The time required for gelation will depend on the specific reaction conditions.

-

Aging and Drying: Once the gel has formed, it is typically aged to strengthen the network structure. The subsequent drying process is crucial for the final material properties. For instance, supercritical drying with carbon dioxide can be employed to produce aerogels with high porosity and low density.[1]

Quantitative Data

The following table summarizes key experimental parameters and results gathered from various studies on the hydrolysis and condensation of BTEBP.

| Parameter | Value | Reference |

| Precursor | This compound (BTEBP) | [1][3][5] |

| Solvent | Ethanol or N,N-dimethylacetamide | [3][5] |

| Catalyst | Hydrochloric acid (HCl) or Nitric acid (HNO₃) | [1][3] |

| pH of Sol | ≈ 2 | [3] |

| Gelation Temperature | 60 °C | [5] |

| Gelation Time | Varies based on composition | [5] |

| Resulting Material | Biphenylene-bridged Polysilsesquioxane | [1] |

Visualizing the Process and Chemistry

Diagram 1: Experimental Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of biphenylene-bridged polysilsesquioxanes.

Caption: Workflow for the sol-gel synthesis of biphenylene-bridged polysilsesquioxanes.

Diagram 2: Hydrolysis and Condensation Reactions

This diagram depicts the chemical transformations occurring during the hydrolysis and condensation of this compound.

References

Application Notes: 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl for Mesoporous Silica Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction